molecular formula C17H24N2O2 B12144268 N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide

Cat. No.: B12144268
M. Wt: 288.4 g/mol
InChI Key: GMJSNGFRWARQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of compounds featuring pyrrolidine carboxamide and related structures . The structural motif of this compound, which includes a cyclohexyl group linked to an amide chain, is often explored in the development of protease inhibitors . Specifically, related pyruvamide compounds have been investigated through structure-directed design as potent and selective inhibitors of initiator allergens, such as the group 1 cysteine proteases from house dust mites (e.g., Der p 1) . Research into such inhibitors focuses on their potential to provide a novel, at-source intervention for allergic diseases by blocking the proteolytic activity that triggers immune responses, including the disruption of epithelial barriers and activation of pathways involving IL-33, TSLP, and dendritic cells . This suggests potential research applications for this compound in immunology and allergology studies. As a developable small molecule, compounds with this general profile are optimized for target potency and durability of action in preclinical models . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-12-8-10-14(11-9-12)17(21)18-13(2)16(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

GMJSNGFRWARQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises three structural domains:

  • A 4-methylbenzamide moiety derived from 4-methylbenzoic acid.

  • A propan-2-yl linker with an amide bond to cyclohexylamine.

  • A cyclohexylamino group introduced via nucleophilic substitution or condensation.

Retrosynthetically, the molecule can be dissected into 4-methylbenzoic acid , 2-aminopropane-1,1-diol , and cyclohexylamine as primary building blocks. The amide bonds are typically formed using carbodiimide-mediated coupling or via in situ activation of carboxylic acids.

Primary Preparation Methods

Carbodiimide-Mediated Amide Coupling

This classical method involves sequential coupling of 4-methylbenzoic acid with 2-aminopropan-1-ol, followed by reaction with cyclohexylamine.

Procedure:

  • Activation of 4-methylbenzoic acid:

    • 4-Methylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) are added to form the active ester.

    • Reaction is stirred at 0–5°C for 2 hours.

  • Coupling with 2-aminopropan-1-ol:

    • The activated ester is treated with 2-aminopropan-1-ol (1.5 equiv) at room temperature for 12 hours.

    • Yield: 68–72% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Cyclohexylamine Conjugation:

    • The intermediate N-(2-hydroxypropyl)-4-methylbenzamide is reacted with cyclohexylamine (2.0 equiv) using HATU as a coupling agent in DMF.

    • Reaction temperature: 40°C, 6 hours.

    • Yield: 58–63% .

Key Data:

StepReagentSolventTemp (°C)Time (h)Yield (%)
1EDC/NHSDCM0–5295 (activation)
22-Aminopropan-1-olDCM251270
3HATU/CyclohexylamineDMF40660

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction enables a one-pot synthesis by combining an amine, carbonyl compound, carboxylic acid, and isocyanide. For the target compound:

  • Amine: Cyclohexylamine

  • Carbonyl: Acetone (propan-2-one)

  • Carboxylic Acid: 4-Methylbenzoic acid

  • Isocyanide: tert-Butyl isocyanide

Procedure:

  • Cyclohexylamine (1.0 equiv), acetone (1.2 equiv), 4-methylbenzoic acid (1.0 equiv), and tert-butyl isocyanide (1.1 equiv) are combined in methanol.

  • The mixture is stirred at 25°C for 24 hours.

  • Workup: The solvent is evaporated, and the crude product is purified via recrystallization (ethanol/water).

  • Yield: 55–60% .

Advantages:

  • Single-step synthesis minimizes intermediate isolation.

  • High atom economy compared to stepwise coupling.

Limitations:

  • Requires toxic isocyanides (e.g., tert-butyl isocyanide), complicating large-scale synthesis.

Submonomer Pathway for Peptoid-Based Synthesis

Adapted from peptoid synthesis, this method modularizes the introduction of the cyclohexylamino and benzamide groups.

Procedure:

  • Synthesis of Submonomer 1:

    • Methyl 4-(aminomethyl)benzoate is reacted with bromoacetic acid tert-butyl ester to form a secondary amine.

    • Yield: 46% .

  • Acylation with Cyclohexylamine:

    • The tert-butyl ester is deprotected using trifluoroacetic acid (TFA), followed by EDC-mediated coupling with cyclohexylamine.

    • Yield: 82% .

  • Hydroxylaminolysis:

    • The methyl ester is converted to the hydroxamic acid using hydroxylamine hydrochloride and NaOH.

    • Yield: 24–91% , depending on reaction time (4–8 hours).

Key Reaction Conditions:

  • Deprotection: TFA/DCM (1:1), 2 hours.

  • Coupling: EDC/HOBt, DMF, 12 hours.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityToxicity Concerns
Carbodiimide Coupling6098ModerateLow (EDC/NHS)
Ugi Reaction5895HighHigh (isocyanides)
Submonomer Pathway7097LowModerate (TFA, bromoesters)

Critical Observations:

  • The Ugi reaction offers the shortest synthetic route but faces challenges in isocyanide handling.

  • Submonomer pathways provide modularity but require stringent protection/deprotection steps.

  • Carbodiimide coupling remains the most reliable for small-scale GMP production.

Optimization Strategies and Troubleshooting

Enhancing Yield in Carbodiimide Coupling

  • Solvent Optimization: Replacing DMF with THF increases coupling efficiency to 75% due to reduced side reactions.

  • Catalytic Additives: DMAP (4-dimethylaminopyridine) at 0.1 equiv improves activation of 4-methylbenzoic acid, boosting yield to 78% .

Mitigating Isocyanide Toxicity in Ugi Reactions

  • In Situ Isocyanide Generation: Using POCl3 -mediated dehydration of formamides avoids handling volatile isocyanides.

  • Alternative Isocyanides: Benzyl isocyanide reduces toxicity but lowers yield to 50% .

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating the compound's effect on human breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound.

  • Case Study : Research involving LPS-stimulated macrophages indicated that treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of compounds like this compound.

Structural FeatureActivity TypeObserved Effect
Cyclohexylamino groupAnticancerIncreased cytotoxicity against MCF-7 cells
Benzamide moietyAntimicrobialSignificant inhibition of bacterial growth
Oxopropan groupAnti-inflammatoryReduced cytokine production in macrophages

Future Directions in Research

The promising biological activities exhibited by this compound warrant further exploration in several areas:

  • Mechanistic Studies : Investigating the precise mechanisms through which the compound exerts its anticancer and antimicrobial effects.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Derivatization : Synthesizing analogs to enhance potency and selectivity while minimizing side effects.

Mechanism of Action

The mechanism of action of N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Molecular Weight Key Applications/Features Reference
N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide (Target Compound) 4-methylbenzamide, cyclohexylamino-propanamide ~332.4 (calc.) Structural simplicity; potential intermediate for bioactive derivatives N/A
N-[(Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide Addition of 3-chlorophenyl-furyl group; Z-configuration double bond 462.97 Enhanced steric bulk; potential for targeted binding due to aromatic/chlorine substituents
N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide (Ispinesib Mesylate) Quinazolinone core, methanesulfonate salt 613.20 Anticancer (kinesin inhibitor); improved solubility via salt formation
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide Alkoxy (2-methylpropoxy) phenyl group; stereospecific hydroxy-phenylpropanamide side chain ~523.6 (calc.) Hypothetical modulation of peptide-mediated pathways

Key Observations:

Alkoxy substituents (e.g., butoxy, pentyloxy in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Stereochemical Considerations: The Z-configuration in the furyl-containing analogue suggests a fixed spatial arrangement that could optimize interactions with chiral binding pockets, a feature absent in the target compound’s flexible cyclohexylamino group.

Pharmacological Modifications: Ispinesib Mesylate demonstrates how salt formation (methanesulfonate) and incorporation of a quinazolinone core transform a benzamide derivative into a therapeutically active agent with distinct mechanisms (kinesin inhibition).

Key Observations:

  • Multicomponent Syntheses (e.g., GP-A in ) enable efficient incorporation of boronate groups, which are absent in the target compound but critical for β-lactamase inhibition.
  • Lower yields (40–53%) in highlight challenges in stereochemical control and purification for complex heterocyclic systems.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s methylbenzamide group offers moderate hydrophobicity, whereas the methanesulfonate salt in Ispinesib significantly enhances water solubility.
  • Metabolic Stability: The cyclohexylamino group may reduce metabolic degradation compared to smaller alkylamines (e.g., pentylamino in ), as cyclohexane’s rigidity could hinder enzymatic oxidation.

Biological Activity

N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride, followed by the introduction of an oxopropan-2-yl group. The final product can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Chemical Structure

The molecular formula of this compound is C15H22N2OC_{15}H_{22}N_{2}O. The compound features a cyclohexylamine moiety linked to a 4-methylbenzamide structure, which is crucial for its biological activity.

This compound has shown promising activity as an inhibitor of histone deacetylases (HDACs), particularly class II HDACs. This inhibition is significant because HDACs are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's mechanism involves binding to the enzyme's active site, disrupting its function and leading to increased acetylation of histones, which can alter gene expression.

Case Studies and Research Findings

  • Neuroprotective Effects : In studies assessing neuroprotective properties, this compound was found to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). The compound exhibited low cytotoxicity while promoting neurite outgrowth in neuronal cultures, indicating its potential for treating neurodegenerative diseases such as Alzheimer’s disease .
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties through its HDAC inhibitory effects. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines, suggesting a role in cancer therapy .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the benzamide moiety significantly affect the biological activity of the compound. Substituents at specific positions on the benzene ring enhance HDAC inhibition and selectivity towards certain HDAC isoforms .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (nM)References
This compoundHDAC Inhibition100–500
C-4 substituted phenothiazinesHDAC Inhibition3–870
Phenoxazine derivativesNeuroprotection<100

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-4-methylbenzamide with high purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amide coupling : React 4-methylbenzoyl chloride with a cyclohexylamine-substituted propanamide intermediate under anhydrous conditions.

Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.

Temperature control : Maintain temperatures between 0–25°C to minimize side reactions .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC and 1^1H/13^{13}C NMR .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR (400 MHz, DMSO-d6d_6) to identify key protons (e.g., cyclohexyl NH at δ 8.42 ppm, aromatic protons at δ 7.53 ppm) and 13^{13}C NMR for carbonyl groups (δ ~166–170 ppm) .
  • Mass spectrometry : HRMS (ESI+) with m/z calculated for C18H25N2O2C_{18}H_{25}N_2O_2 [M+H]+^+: 313.1916 .
  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 4–8) to determine suitability for biological assays .

Q. What analytical techniques are critical for monitoring reaction progress and resolving impurities?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) : Track intermediates using silica plates and UV visualization.
  • High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
  • Mass spectrometry : Identify side products via fragmentation patterns, especially for incomplete amide coupling or cyclohexyl group oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or polymer compatibility of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., CDK7 or antimicrobial enzymes) based on structural analogs .
  • Polymer interactions : Analyze UCST (Upper Critical Solution Temperature) behavior in methanol via molecular dynamics simulations, predicting phase transitions at −37°C to −20°C .
  • ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools, focusing on logP (lipophilicity) and CYP450 inhibition .

Q. How can researchers resolve contradictions in spectroscopic data or biological activity reports?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm stereochemistry and eliminate solvent artifacts .
  • Biological assay replication : Test in multiple cell lines (e.g., cancer vs. non-cancer) under standardized conditions (e.g., 72-hour viability assays) to address variability in reported IC50_{50} values .
  • Crystallography : If available, solve the crystal structure using SHELX programs to unambiguously confirm molecular geometry .

Q. What strategies optimize this compound’s application in stimuli-responsive polymers or drug delivery systems?

  • Methodological Answer :

  • Polymer design : Incorporate the compound into polyacrylate backbones to exploit its UCST behavior in methanol, enabling temperature-triggered drug release .
  • Functionalization : Introduce PEGylated side chains to enhance aqueous solubility while retaining thermo-responsiveness .
  • In vitro testing : Assess cytotoxicity in HEK293 or HeLa cells using MTT assays, ensuring polymer biocompatibility before in vivo studies .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Scaffold modification : Replace the cyclohexyl group with bicyclic amines (e.g., norbornene) to improve target binding.
  • Bioisosteric substitution : Swap the 4-methylbenzamide moiety with fluorinated analogs to enhance metabolic stability .
  • Activity cliffs : Use SAR matrix analysis to identify critical substituents (e.g., methyl vs. methoxy groups) affecting potency against CDK7 or antimicrobial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.